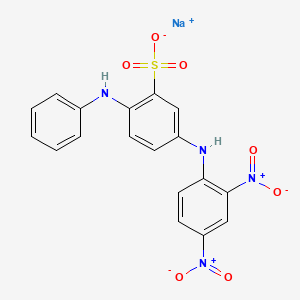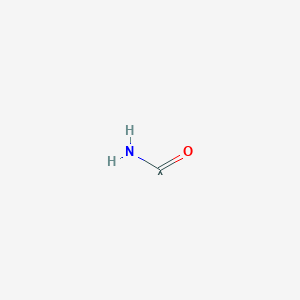
酸性橙3
描述
C.I. Acid Orange 3 is a dinitrodiphenylamine derivative used exclusively as a dye in semi-permanent hair coloring products . It is also used in soaps, wood stains, and for dying textiles .
Synthesis Analysis
The electrocatalytic degradation of C.I. Acid Orange 3 from simulated wastewater by indirect electrochemical oxidation using an IrOx electrode has been investigated . The effects of different operating parameters on the rate of dye decolorization were studied .Molecular Structure Analysis
C.I. Acid Orange 3 has a molecular formula of C18H13N4NaO7S . It is a dinitrodiphenylamine derivative .Chemical Reactions Analysis
The electrocatalytic degradation of C.I. Acid Orange 3 from simulated wastewater by indirect electrochemical oxidation using an IrOx electrode was investigated . The influences of mixing, electrolyte concentration, applied current, and initial dye concentration were examined .Physical And Chemical Properties Analysis
C.I. Acid Orange 3 has a molecular weight of 452.3728 . It is a dark orange-brown solid .科学研究应用
- Phytotoxicity Reduction :
Textile and Leather Industry
Acid dyes, including C.I. Acid Orange 3, are widely used in the textile and leather industry. Their affinity for protein fibers (wool, silk, and leather) makes them suitable for dyeing these materials. Acid Orange 3 imparts bright colors and is water-soluble, but its poor biodegradability poses environmental challenges .
Cosmetics
C.I. Acid Orange 3 serves as a coloring agent in cosmetics. Its vibrant hue makes it suitable for various cosmetic products, although its environmental impact should be considered .
安全和危害
未来方向
The electrocatalytic degradation of C.I. Acid Orange 3 from simulated wastewater by indirect electrochemical oxidation using an IrOx electrode leads to a decrease in phytotoxicity from 53 to 28% . This suggests potential future directions in improving the degradation process to further reduce toxicity .
作用机制
Target of Action
C.I. Acid Orange 3, also known as Acid Orange 3, is a water-soluble dye that belongs to the azo class . It is used in various industries such as textiles, food, and paper as a colorant . The primary targets of Acid Orange 3 are the materials it is intended to color, such as wool, silk, and leather (protein fibers) .
Mode of Action
The mode of action of Acid Orange 3 is primarily through its ability to bind to its targets and impart color. As an azo dye, it contains azo groups (-N=N-) that are responsible for its coloring properties . The dye is brightly colored, water soluble, and barely biodegradable in the environment .
Biochemical Pathways
It is known that the dye can undergo electrocatalytic degradation in the presence of sodium chloride at an iridium oxide electrode . This process leads to the decolorization of the dye and the formation of reaction intermediates .
Pharmacokinetics
It is known that the dye is water-soluble , which suggests that it could be readily absorbed and distributed in aqueous environments. The dye is also known to be barely biodegradable, indicating that it may persist in the environment for extended periods .
Result of Action
The primary result of Acid Orange 3’s action is the imparting of color to its targets. The dye can also undergo electrocatalytic degradation, leading to the formation of reaction intermediates . The effectiveness of this degradation process can be measured by a decrease in phytotoxicity .
Action Environment
The action of Acid Orange 3 can be influenced by various environmental factors. For instance, the rate of dye decolorization during electrocatalytic degradation can be affected by factors such as mixing, electrolyte concentration, applied current, and initial dye concentration . Furthermore, the dye’s stability and efficacy as a colorant can be influenced by factors such as pH and temperature .
属性
IUPAC Name |
sodium;2-anilino-5-(2,4-dinitroanilino)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O7S.Na/c23-21(24)14-7-9-15(17(11-14)22(25)26)20-13-6-8-16(18(10-13)30(27,28)29)19-12-4-2-1-3-5-12;/h1-11,19-20H,(H,27,28,29);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBFCPLWFWQNFB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N4NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15347-52-1 (Parent) | |
| Record name | C.I. Acid Orange 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1021081 | |
| Record name | C.I. Acid Orange 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. acid orange 3 is a brown to dark brown microcrystalline powder. (NTP, 1992), Dark orange-brown solid; [HSDB] | |
| Record name | C.I. ACID ORANGE 3 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19716 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. Acid Orange 3 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4066 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
1 to 10 mg/mL at 77 °F (NTP, 1992), Very soluble in water and ethanol | |
| Record name | C.I. ACID ORANGE 3 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19716 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. ACID ORANGE 3 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
C.I. Acid Orange 3 | |
Color/Form |
Dark orange-brown microcrystals | |
CAS RN |
6373-74-6 | |
| Record name | C.I. ACID ORANGE 3 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19716 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. Acid Orange 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Orange 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-anilino-5-(2,4-dinitroanilino)benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID ORANGE 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0XV7XM57J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. ACID ORANGE 3 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
399 to 403 °F (NTP, 1992) | |
| Record name | C.I. ACID ORANGE 3 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19716 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary toxicological concern associated with Acid Orange 3?
A1: Acid Orange 3 ([1, 2, 11]) has been identified as a potential nephrotoxin in both rats and mice. Studies have shown that exposure to Acid Orange 3, particularly at higher doses, can lead to kidney damage, including degeneration and necrosis of epithelial cells in the proximal convoluted tubules. []
Q2: What are the applications of Acid Orange 3?
A3: Acid Orange 3 is primarily utilized as a colorant in various applications, including hair dye formulations. [, ] Regulatory bodies like the FDA have established safety guidelines for its use in cosmetics, limiting its concentration to below 0.2%. [, ]
Q3: What are the environmental concerns associated with Acid Orange 3?
A4: As a dye commonly used in textile industries, Acid Orange 3 can contribute to water pollution if discharged untreated. [] Research has explored the use of readily available materials, such as eggshells, as potential adsorbents for removing Acid Orange 3 from wastewater. [] Other methods investigated include combining fly ash and hydrogen peroxide with ultrasound irradiation to degrade Acid Orange 3 in aqueous solutions. []
Q4: Are there alternative substances to Acid Orange 3?
A5: While the provided research does not delve into specific alternatives for Acid Orange 3, it underscores the ongoing need to evaluate the safety and environmental impact of dyes. [] Researchers and industry professionals are constantly exploring safer and more sustainable alternatives to address concerns associated with existing dyes, including potential allergic reactions and environmental pollution. []
Q5: How is Acid Orange 3 absorbed and metabolized in the body?
A5: The provided research primarily focuses on the toxicological and environmental aspects of Acid Orange 3 and does not provide detailed information on its absorption, distribution, metabolism, and excretion (ADME) profile. Further research is required to fully understand the pharmacokinetic properties of this compound.
Q6: What analytical techniques are employed to study Acid Orange 3?
A6: The research papers discuss the use of various analytical techniques to study Acid Orange 3. These include:
- Spectroscopic methods: While not explicitly detailed, the mention of "C.I." in the compound's name suggests the use of color index characterization, which relies on spectroscopic techniques like UV-Vis spectrophotometry. [, , ]
- Electrochemical methods: Researchers have investigated the electrochemical decolorization of Acid Orange 3 using iridium oxide electrodes in the presence of sodium chloride. [] This approach highlights the potential for electrochemical methods in monitoring and remediating Acid Orange 3 pollution.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,2R,4S,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1232497.png)







![ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B1232511.png)




